

A Technical Guide to Early Solar System Chronology with Manganese-53

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Manganese-53

Cat. No.: B1197326

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the **Manganese-53** (^{53}Mn) chronometer, a critical tool for understanding the chronology of the early solar system. The relatively short half-life of ^{53}Mn makes it an ideal isotopic clock for dating events that occurred within the first few million years of our solar system's formation, such as the formation of calcium-aluminum-rich inclusions (CAIs), chondrules, and the differentiation of planetesimals.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The ^{53}Mn - ^{53}Cr Isotopic System: A Short-Lived Chronometer

The ^{53}Mn - ^{53}Cr chronometer is based on the electron capture decay of ^{53}Mn to Chromium-53 (^{53}Cr) with a half-life of approximately 3.7 million years.[\[1\]](#)[\[2\]](#)[\[3\]](#) Due to this relatively short half-life, ^{53}Mn is now an extinct radionuclide, meaning it has completely decayed away since the formation of the solar system.[\[1\]](#)[\[2\]](#) Its former presence can be inferred from variations in the isotopic abundance of its daughter product, ^{53}Cr , in meteoritic materials.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Manganese and chromium are elements that can be separated from each other by various geological processes in the early solar system, such as condensation, evaporation, and metal-silicate fractionation.[\[5\]](#)[\[6\]](#) This fractionation of the parent (Mn) and daughter (Cr) elements is essential for the application of the ^{53}Mn - ^{53}Cr system as a chronometer. By measuring the present-day $^{53}\text{Cr}/^{52}\text{Cr}$ ratio and the Mn/Cr ratio in different minerals or whole rock samples from meteorites, scientists can construct an isochron. The slope of this isochron is proportional to

the initial $^{53}\text{Mn}/^{55}\text{Mn}$ ratio at the time the system became closed to isotopic exchange, which in turn provides a relative age for the sample.

Quantitative Data for the ^{53}Mn - ^{53}Cr Chronometer

The precise application of the ^{53}Mn - ^{53}Cr chronometer relies on well-constrained values for the half-life of ^{53}Mn and the initial abundance of ^{53}Mn in the early solar system. The following tables summarize key quantitative data cited in the literature.

Parameter	Value	Reference
Half-life of ^{53}Mn ($T_{1/2}$)	3.7 ± 0.4 million years	[1] [2] [3]
3.80 ± 0.23 million years	[5]	
3.74 ± 0.04 million years	[7]	
3.805 ± 0.005 million years	[8]	

Material	Initial $^{53}\text{Mn}/^{55}\text{Mn}$ Ratio	Significance	Reference
Calcium-Aluminum-Rich Inclusions (CAIs)	$\sim 4.4 \times 10^{-5}$ (early estimate)	Represents some of the first solid material in the solar system.	[9]
Carbonaceous Chondrites (CI)	(Represents bulk solar system)	Used to constrain the initial ^{53}Cr of the solar system.	[5][10]
Angrite (D'Orbigny)	$1.25 \pm 0.07 \times 10^{-6}$	Used as an anchor for relative age calculations.	[11]
Erg Chech 002	-	The oldest known andesitic crust in the solar system.	[11]
Magmatic Iron Meteorites	-	Provide an upper limit for the initial Solar System $\varepsilon^{53}\text{Cr}$.	[5]

Experimental Protocols for ^{53}Mn - ^{53}Cr Isotope Analysis

The determination of Mn and Cr isotopic compositions in meteoritic samples requires highly sensitive and precise analytical techniques. The two primary methods employed are Thermal Ionization Mass Spectrometry (TIMS) and Secondary Ion Mass Spectrometry (SIMS).

Isotope Dilution Thermal Ionization Mass Spectrometry (ID-TIMS)

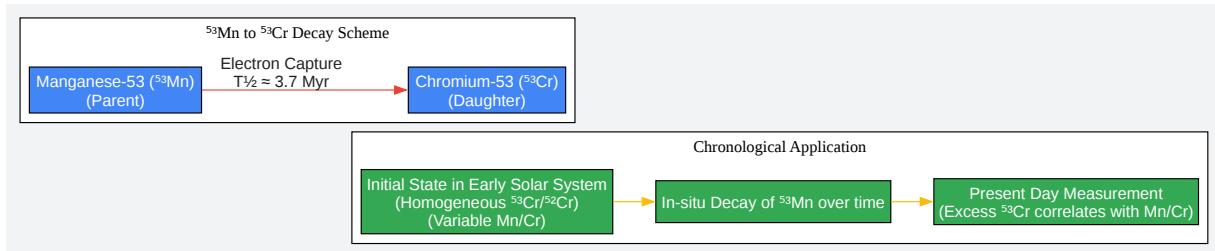
ID-TIMS is a highly accurate technique for determining the bulk isotopic composition of a sample.

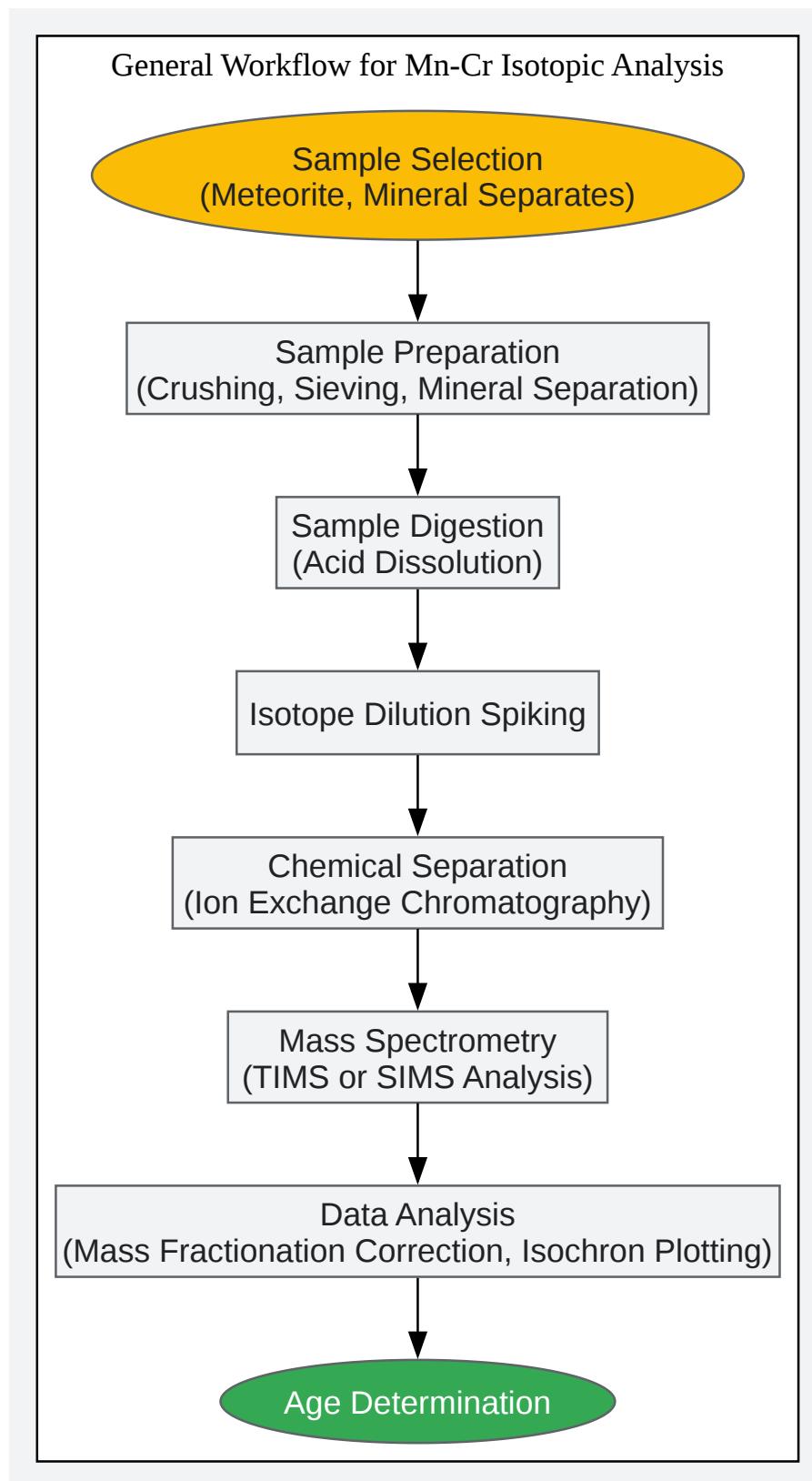
Methodology:

- Sample Digestion: A precisely weighed aliquot of the powdered whole-rock sample or mineral separate is completely dissolved in a mixture of ultrapure hydrofluoric (HF) and nitric (HNO₃) acids.
- Spiking: A known amount of an isotopic tracer (a "spike"), enriched in a rare isotope of the element of interest (e.g., ⁵⁰Cr or ⁵⁴Cr), is added to the dissolved sample.
- Chemical Separation: Manganese and chromium are chemically separated and purified from the sample matrix using multi-step ion-exchange chromatography. This is a critical step to remove isobaric interferences (isotopes of other elements with the same mass as the isotopes of interest, such as ⁵³V and ⁵³Fe).
- Mass Spectrometry: The purified Mn and Cr fractions are loaded onto separate outgassed rhenium or tungsten filaments. The filaments are heated in the mass spectrometer to ionize the sample. The ion beams are then accelerated, separated by mass in a magnetic field, and measured by a series of detectors (Faraday cups or an electron multiplier).
- Data Analysis: The measured isotopic ratios are corrected for instrumental mass fractionation. The concentration and isotopic composition of the element in the original sample are then calculated from the measured ratio of the spike to the natural isotopes.

Secondary Ion Mass Spectrometry (SIMS)

SIMS, particularly with an ion microprobe, allows for in-situ isotopic analysis of very small areas (micrometer scale) within a polished sample section, providing high spatial resolution.


Methodology:


- Sample Preparation: A thin, polished section of the meteorite is prepared and coated with a conductive material (e.g., gold or carbon) to prevent charge buildup.
- Primary Ion Beam: A focused primary ion beam (typically O⁻, O₂⁺, or Cs⁺) is rastered across the surface of the sample. This beam sputters secondary ions from the sample surface.
- Secondary Ion Extraction and Mass Analysis: The secondary ions are extracted from the sample surface, accelerated, and passed through a double-focusing mass spectrometer, which separates them based on their mass-to-charge ratio.

- **Detection:** The intensity of the ion beams for the isotopes of interest (e.g., ^{52}Cr , ^{53}Cr , ^{55}Mn) are measured using sensitive detectors, such as an electron multiplier or a Faraday cup.
- **Data Analysis:** The measured isotopic ratios are corrected for instrumental mass fractionation and potential matrix effects. The $^{53}\text{Mn}/^{55}\text{Mn}$ ratio is inferred from the correlation between the $^{53}\text{Cr}/^{52}\text{Cr}$ ratio and the $^{55}\text{Mn}/^{52}\text{Cr}$ ratio in different minerals within the analyzed area.

Visualizing Key Concepts and Workflows

To better illustrate the principles and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 2. Manganese - Wikipedia [en.wikipedia.org]
- 3. Isotopes of manganese - Wikipedia [en.wikipedia.org]
- 4. Recent progress and future prospects of the early solar system chronology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time of proto-Earth reservoir formation and volatile element depletion from 53Mn-53Cr chronometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. Manganese-53 - isotopic data and properties [chemlin.org]
- 8. Isotope data for manganese-53 in the Periodic Table [periodictable.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Early Solar System Chronology with Manganese-53]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197326#early-solar-system-chronology-with-manganese-53>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com